molecular formula C8H9BrFNO B13493658 3-Bromo-4-(2-fluoroethoxy)aniline CAS No. 191602-71-8

3-Bromo-4-(2-fluoroethoxy)aniline

Cat. No.: B13493658
CAS No.: 191602-71-8
M. Wt: 234.07 g/mol
InChI Key: FHGLLNDACCWFER-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-fluoroethoxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a bromine atom at the third position and a 2-fluoroethoxy group at the fourth position on the benzene ring, with an amino group (-NH2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-fluoroethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, such as 4-bromoaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

    Etherification: The amino group is protected, and the compound undergoes etherification with 2-fluoroethanol in the presence of a base like potassium carbonate to introduce the 2-fluoroethoxy group.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like iron powder and hydrochloric acid or catalytic hydrogenation.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

3-Bromo-4-(2-fluoroethoxy)aniline has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Materials Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-fluoroethoxy)aniline depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would depend on the specific target and pathway it interacts with, which could involve binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Lacks the 2-fluoroethoxy group, making it less versatile in certain reactions.

    3-Bromo-4-methoxyaniline: Has a methoxy group instead of a fluoroethoxy group, leading to different reactivity and properties.

    4-Fluoroaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Properties

CAS No.

191602-71-8

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

3-bromo-4-(2-fluoroethoxy)aniline

InChI

InChI=1S/C8H9BrFNO/c9-7-5-6(11)1-2-8(7)12-4-3-10/h1-2,5H,3-4,11H2

InChI Key

FHGLLNDACCWFER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Br)OCCF

Origin of Product

United States

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